REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[CH3:24][C:25](=[O:26])[CH3:27].[Cl:1][c:2]1[n:3][c:4]([NH:9][C:10](=[O:11])[C:12]([F:13])([F:14])[F:15])[n:5][c:6]([Cl:8])[cH:7]1.[I:22][CH3:23].[K+:20].[K+:21].[OH2:28]>>[Cl:1][c:2]1[n:3][c:4]([NH:9][CH3:10])[n:5][c:6]([Cl:8])[cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)=O
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Name
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O=C(Nc1nc(Cl)cc(Cl)n1)C(F)(F)F
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=C(Nc1nc(Cl)cc(Cl)n1)C(F)(F)F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CNc1nc(Cl)cc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |